

Technical Support Center: Reducing Porosity in Cast Copper-Nickel Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper;nickel

Cat. No.: B14735933

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing porosity in their cast copper-nickel alloy experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the casting of copper-nickel alloys, focusing on the causes and solutions for porosity.

Q1: What are the primary causes of porosity in our cast copper-nickel components?

A1: Porosity in cast copper-nickel alloys is primarily caused by two phenomena: gas porosity and shrinkage porosity.

- **Gas Porosity:** This arises from the absorption of gases, particularly hydrogen and oxygen, in the molten metal.^{[1][2][3]} During solidification, the solubility of these gases decreases, leading to the formation of gas bubbles that become trapped within the casting.^[3] Common sources of gas contamination include atmospheric exposure, moisture in molds or on raw materials, and reactions with mold materials.^{[1][4]}
- **Shrinkage Porosity:** This type of porosity occurs due to the volume reduction that happens when the alloy transitions from a liquid to a solid state.^{[4][5]} If there is insufficient molten metal to feed the casting as it solidifies, voids or "shrinkage cavities" can form.^{[4][5]} This is often an issue in areas of the casting that solidify last.

Q2: We are observing small, spherical pores on the surface and interior of our castings. What is the likely cause and how can we prevent this?

A2: Small, spherical pores are characteristic of gas porosity.[4] This is likely due to excessive dissolved gases in your molten alloy.

Troubleshooting Steps:

- **Melt Practice:** Implement proper melting and fluxing techniques. Melting in a vacuum or under an inert atmosphere can significantly reduce gas absorption.[4] Using an oxidizing flux can help remove hydrogen from the melt.
- **Degassing:** Employ effective degassing procedures to remove dissolved gases from the molten metal before pouring.[1][2]
- **Moisture Control:** Ensure all materials, including charge metals, tools, and molds, are thoroughly dry before use to prevent the introduction of hydrogen.[4]
- **Pouring Temperature:** Avoid excessively high pouring temperatures, as this can increase gas solubility and promote reactions with the mold material.[1][2]
- **Gating and Riser Design:** Optimize the gating and riser system to ensure a smooth, non-turbulent flow of molten metal into the mold, which minimizes the entrapment of air.[1][2][5]

Q3: Our castings have angular, irregular voids, often in thicker sections. What is causing this and how do we address it?

A3: Angular and irregular voids, especially in thicker sections, are indicative of shrinkage porosity.[4] This occurs when there is not enough molten metal to compensate for the volume contraction during solidification.

Troubleshooting Steps:

- **Gating and Riser Design:** The design of your gating and riser system is critical. Risers act as reservoirs of molten metal that feed the casting as it shrinks.[5] Ensure your risers are properly sized and located in the areas that solidify last.

- **Directional Solidification:** Promote directional solidification, where the casting solidifies progressively from the furthest point towards the riser. This ensures a continuous supply of liquid metal to the solidifying sections.
- **Pouring Temperature and Rate:** Control the pouring temperature and rate.[1][2] Pouring at the correct temperature ensures the metal has enough fluidity to fill the mold completely, while a controlled pouring rate minimizes turbulence.
- **Casting Design:** If possible, modify the casting design to have more uniform section thicknesses, reducing the likelihood of isolated hot spots where shrinkage porosity can form.

Q4: Can the composition of our copper-nickel alloy affect its susceptibility to porosity?

A4: Yes, the alloy composition plays a significant role. For instance, the nickel content in copper-nickel alloys influences the mushy zone width, which in turn affects porosity.[6] Additionally, certain elements can either mitigate or exacerbate porosity. Deoxidizers are often added to the melt to reduce gas porosity. Conversely, impurities like sulfur can increase the risk of defects.

Data Presentation

While specific quantitative data correlating casting parameters to porosity percentages is highly dependent on the exact alloy composition and casting setup, the following table summarizes the qualitative effects of key parameters on porosity in copper-nickel alloys.

Parameter	Effect on Porosity	Rationale
Pouring Temperature	Increasing temperature generally increases gas porosity but can decrease shrinkage porosity if it improves feeding.	Higher temperatures increase gas solubility and the likelihood of mold-metal reactions.[1][2] However, it can also improve fluidity, aiding in the feeding of shrinkage voids.
Solidification Rate	A faster solidification rate can reduce the size of gas pores but may increase microporosity if feeding is inadequate.	Rapid solidification allows less time for gas bubbles to coalesce and grow.[7][8]
Melt Degassing	Effective degassing significantly reduces gas porosity.	Removes dissolved gases, primarily hydrogen, from the molten alloy before they can form pores during solidification. [1][2]
Gating System Design	A well-designed system reduces both gas and shrinkage porosity.	A proper gating system ensures smooth, non-turbulent filling of the mold, preventing air entrapment.[1][2][5] Risers provide the necessary feed metal to compensate for solidification shrinkage.[5]
Mold Permeability	Higher permeability can help reduce gas porosity.	Allows gases to escape from the mold cavity, preventing them from being trapped in the casting.[4]

Experimental Protocols

1. Experimental Protocol for Vacuum Investment Casting of a Copper-Nickel Alloy

This protocol outlines the steps for producing a copper-nickel alloy casting with minimized porosity using the vacuum investment casting method.

- **Pattern Creation:** A wax pattern of the desired component is produced via injection molding.
- **Assembly:** The wax pattern is attached to a wax gating and runner system, forming a "tree."
- **Shell Building:** The wax tree is dipped into a ceramic slurry and then coated with a fine ceramic sand. This process is repeated multiple times to build a robust ceramic shell around the wax pattern. The shell is allowed to dry completely between each coat.
- **Dewaxing:** The ceramic shell with the entrapped wax pattern is placed in an autoclave to melt and remove the wax, leaving a hollow ceramic mold.
- **Mold Firing:** The hollow ceramic mold is fired at a high temperature in an oven to cure the ceramic and remove any residual wax.
- **Melting and Pouring:** The copper-nickel alloy is melted in a vacuum induction furnace. The preheated ceramic mold is placed in the vacuum chamber. The molten alloy is then poured into the mold under vacuum.^{[9][10][11]}
- **Solidification and Cooling:** The filled mold is allowed to cool and the alloy to solidify under a controlled atmosphere.
- **Shell Removal:** Once cooled, the ceramic shell is broken away from the metal casting.
- **Finishing:** The casting is cut from the gating system, and any remaining ceramic material is removed. Further finishing processes like sandblasting or machining can be performed as needed.

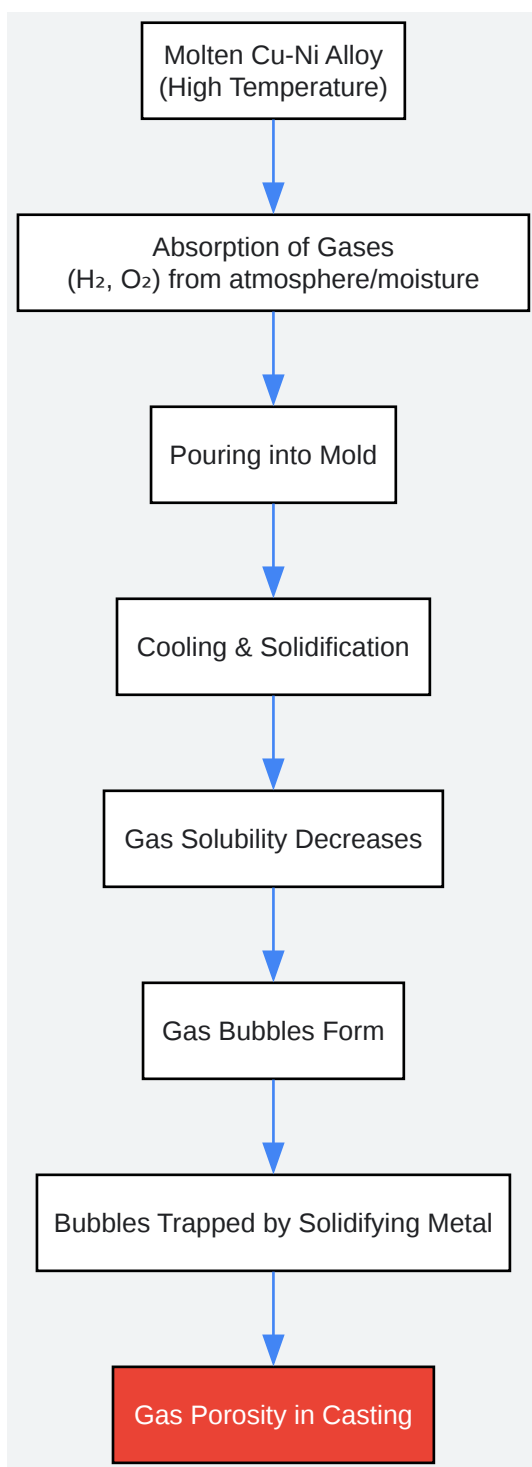
2. Protocol for Degassing Molten Copper-Nickel Alloy

This protocol describes a common method for removing dissolved gases from a copper-nickel melt before casting.

- **Melt Preparation:** Melt the copper-nickel alloy in a suitable furnace.
- **Oxidizing Flux:** Add an oxidizing flux to the molten bath. This will react with dissolved hydrogen, a primary cause of gas porosity.

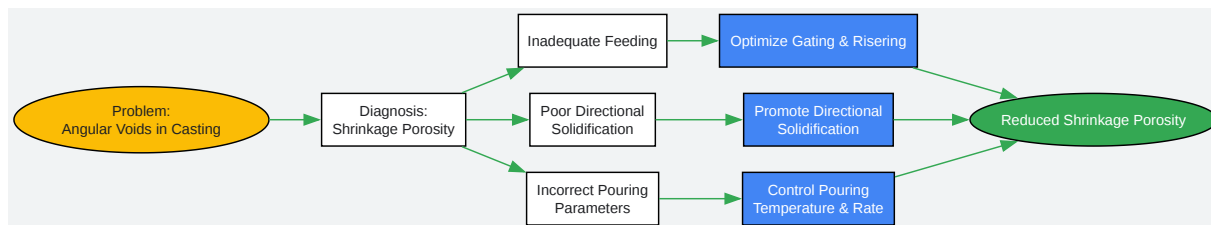
- **Inert Gas Purging:** Insert a graphite lance into the molten bath and purge with an inert gas, such as nitrogen or argon. The inert gas bubbles will collect dissolved hydrogen and carry it to the surface of the melt.
- **Deoxidation:** After degassing, deoxidize the melt to remove excess oxygen. This is crucial to prevent the formation of oxides and to avoid reactions between residual oxygen and carbon in the alloy. Common deoxidants for copper-nickel alloys include manganese and silicon.
- **Dross Removal:** Skim any dross or slag from the surface of the melt before pouring.

Visualizations



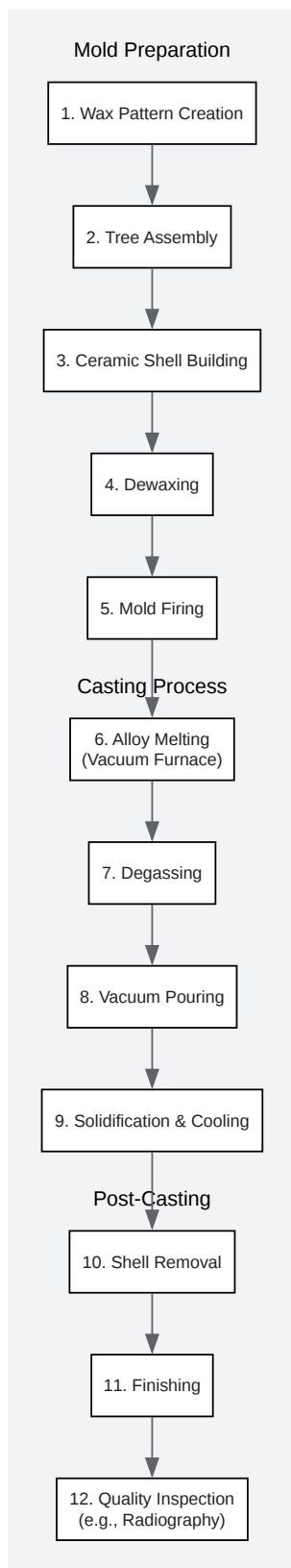
[Click to download full resolution via product page](#)

Caption: Formation of Gas Porosity in Copper-Nickel Castings.



[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Shrinkage Porosity.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Low-Porosity Cu-Ni Casting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating the causes and remedies for porosity defects in the casting process: A review | BOHR International Journal of Engineering [journals.bohrpub.com]
- 2. bohrpub.com [bohrpub.com]
- 3. Casting defects and how to prevent them - part 1 - Haworth Castings [haworthcastings.co.uk]
- 4. intouch-quality.com [intouch-quality.com]
- 5. Metal Casting Design Guide: From Gating to Riser Strategies - Besser [bessercasting.com]
- 6. researchgate.net [researchgate.net]
- 7. espace2.etsmtl.ca [espace2.etsmtl.ca]
- 8. researchgate.net [researchgate.net]
- 9. Vacuum Investment Casting Process [improprecision.com]
- 10. metaltek.com [metaltek.com]
- 11. Superalloy Parts Manufacturing: Vacuum Investment Casting Service [newayprecision.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Porosity in Cast Copper-Nickel Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14735933#reducing-porosity-in-cast-copper-nickel-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com